What is PSMA-BCH and its role in prostate cancer research?
What is PSMA-BCH and its role in prostate cancer research?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Prostate-Specific Membrane Antigen (PSMA) has emerged as a critical biomarker and therapeutic target in the landscape of prostate cancer research and clinical management. Its overexpression on the surface of prostate cancer cells, particularly in metastatic and castration-resistant disease, makes it an ideal candidate for targeted imaging and therapy. PSMA-BCH, a novel PSMA-targeting ligand developed at Beijing Cancer Hospital (BCH), represents a significant advancement in this field. This technical guide provides an in-depth overview of PSMA-BCH, its mechanism of action, and its application in prostate cancer research, with a focus on quantitative data, detailed experimental protocols, and the underlying biological pathways.
PSMA-BCH is a urea-based PSMA inhibitor conjugated with the chelator 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA). This design allows for versatile radiolabeling with various positron-emitting radionuclides, including Gallium-68 (⁶⁸Ga), Aluminum-18F (Al¹⁸F), and Copper-64 (⁶⁴Cu), for Positron Emission Tomography (PET) imaging.
Molecular Structure and Mechanism of Action
PSMA-BCH, also known as NOTA-PSMA, is a small molecule designed to bind with high affinity and specificity to the enzymatic pocket of PSMA.[1] The core structure consists of a glutamate-urea-lysine motif, which is essential for PSMA binding.[2] This targeting moiety is conjugated to the NOTA chelator, which securely sequesters radiometals for imaging purposes.[1]
Chemical Structure of PSMA-BCH: [1]
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Chemical Formula: C₄₅H₆₄N₈O₁₄
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Exact Mass: 940.4542
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Molecular Weight: 941.05 g/mol
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Synonyms: NOTA-PSMA
Upon intravenous administration, radiolabeled PSMA-BCH circulates in the bloodstream and accumulates at sites of PSMA expression. The binding of PSMA-BCH to PSMA on prostate cancer cells facilitates the visualization of tumors through PET imaging. The subsequent internalization of the PSMA-ligand complex is also a crucial aspect of its mechanism, particularly for therapeutic applications where the goal is to deliver a cytotoxic payload to the cancer cell.
PSMA Signaling Pathways
PSMA is not merely a passive cell surface receptor but an active participant in intracellular signaling pathways that drive prostate cancer progression. Understanding these pathways is crucial for comprehending the biological consequences of PSMA-targeted interventions. Research has shown that PSMA expression can modulate critical signaling cascades, including the PI3K-AKT-mTOR and MAPK pathways.[3]
PSMA expression has been shown to redirect cell signaling from the proliferative MAPK pathway to the pro-survival PI3K-AKT pathway. This is thought to occur through PSMA's interaction with the scaffolding protein RACK1, which disrupts the formation of a complex between β1 integrin and IGF-1R that would normally activate the MAPK pathway. This signaling switch promotes tumor growth and survival.
Quantitative Data Summary
The following table summarizes key quantitative data for PSMA-BCH radiotracers from preclinical and clinical studies.
| Parameter | Radiotracer | Value | Cell Line / Model | Reference |
| Binding Affinity (Kd) | Al¹⁸F-PSMA-BCH | 2.90 ± 0.83 nM | 22Rv1 cells | |
| Tumor Uptake (%ID/g) | Al¹⁸F-PSMA-BCH | 7.87 ± 2.37% (1h p.i.) | 22Rv1 xenografts | |
| Al¹⁸F-PSMA-BCH | 0.54 ± 0.22% (1h p.i.) | PC-3 (PSMA-negative) xenografts | ||
| ⁶⁸Ga-PSMA-BCH | Comparable to ⁶⁸Ga-PSMA-617 | 22Rv1 xenografts | ||
| ⁶⁴Cu-PSMA-BCH | 5.59 ± 0.36 IA%/10⁶ cells (1h) | 22Rv1 cells | ||
| ⁶⁴Cu-PSMA-BCH | 1.97 ± 0.22 IA%/10⁶ cells (1h) | PC-3 (PSMA-negative) cells | ||
| Radiochemical Purity | ⁶⁸Ga-PSMA-BCH | >99% | N/A | |
| Specific Activity | ⁶⁸Ga-PSMA-BCH | 59-74 GBq/μmol | N/A | |
| Clinical Imaging (SUVmax) | Al¹⁸F-PSMA-BCH | 10.60 (1h) -> 14.11 (2h) | Prostate cancer patients |
Experimental Protocols
This section provides detailed methodologies for key experiments involving PSMA-BCH. These protocols are synthesized from published literature and are intended to serve as a guide for researchers.
Synthesis and Purification of NOTA-PSMA-BCH
PSMA-BCH is synthesized using standard solid-phase peptide synthesis (SPPS) techniques.
Materials:
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Fmoc-protected amino acids
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Rink amide resin
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Coupling reagents (e.g., HBTU, HOBt)
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DIPEA
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Piperidine in DMF (20%)
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Trifluoroacetic acid (TFA) cleavage cocktail (e.g., TFA/TIS/water)
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p-SCN-Bn-NOTA
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Preparative HPLC system
Protocol:
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Peptide Synthesis: The peptide backbone is assembled on Rink amide resin using an automated peptide synthesizer following a standard Fmoc/tBu strategy.
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NOTA Conjugation: Following the assembly of the peptide, the resin is treated with a solution of p-SCN-Bn-NOTA in a suitable buffer (e.g., 0.1 M sodium carbonate buffer, pH 9.5) to conjugate the NOTA chelator to the N-terminus of the peptide.
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Cleavage and Deprotection: The NOTA-conjugated peptide is cleaved from the resin and deprotected using a TFA cleavage cocktail.
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Purification: The crude peptide is purified by preparative reverse-phase HPLC to achieve a purity of >95%.
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Characterization: The final product is characterized by mass spectrometry and analytical HPLC.
Radiolabeling of PSMA-BCH
Materials:
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⁶⁸Ge/⁶⁸Ga generator
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PSMA-BCH precursor
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Sodium acetate buffer (0.25 M)
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HCl (0.05 M)
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C18 Sep-Pak cartridge
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Ethanol (70%)
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Saline (0.9%)
Protocol:
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Elute ⁶⁸GaCl₃ from the ⁶⁸Ge/⁶⁸Ga generator with 0.05 M HCl.
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Add the ⁶⁸Ga eluate to a solution of PSMA-BCH in 0.25 M sodium acetate buffer.
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Adjust the pH of the reaction mixture to 4.0-4.5.
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Heat the reaction mixture at 95-105°C for 5-10 minutes.
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Purify the ⁶⁸Ga-PSMA-BCH using a pre-conditioned C18 Sep-Pak cartridge.
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Elute the final product with 70% ethanol followed by saline.
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Perform quality control using radio-TLC or radio-HPLC to determine radiochemical purity.
Materials:
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¹⁸F-fluoride
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AlCl₃ solution (e.g., 2 mM in 0.1 M NaOAc buffer, pH 4)
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PSMA-BCH precursor
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Sodium acetate buffer (0.5 M)
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Ethanol
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C18 Sep-Pak cartridge
Protocol:
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To a solution of ¹⁸F-fluoride, add the AlCl₃ solution.
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Add the PSMA-BCH precursor dissolved in a mixture of ethanol and sodium acetate buffer.
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Heat the reaction mixture at 100°C for 15 minutes.
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Purify the Al¹⁸F-PSMA-BCH using a C18 Sep-Pak cartridge.
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Elute the product with ethanol and dilute with buffer.
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Perform quality control for radiochemical purity and specific activity.
In Vitro Binding Assay (Competitive)
Materials:
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PSMA-positive cells (e.g., 22Rv1, LNCaP)
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Radiolabeled PSMA-BCH
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Unlabeled PSMA-BCH (or other competitor)
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Binding buffer (e.g., Tris-HCl with BSA)
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96-well plates
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Gamma counter
Protocol:
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Seed PSMA-positive cells in a 96-well plate and allow them to adhere overnight.
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Prepare serial dilutions of the unlabeled competitor.
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Incubate the cells with a fixed concentration of radiolabeled PSMA-BCH and varying concentrations of the unlabeled competitor for a defined period (e.g., 1 hour) at 4°C to prevent internalization.
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Wash the cells with ice-cold binding buffer to remove unbound radioactivity.
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Lyse the cells and measure the radioactivity in a gamma counter.
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Determine the IC₅₀ value by non-linear regression analysis of the competition curve.
In Vivo PET Imaging in a Xenograft Model
Materials:
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Immunocompromised mice (e.g., nude mice)
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PSMA-positive prostate cancer cells (e.g., 22Rv1)
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Matrigel
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Radiolabeled PSMA-BCH
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Small animal PET/CT scanner
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Anesthesia (e.g., isoflurane)
Protocol:
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Inoculate immunocompromised mice subcutaneously with PSMA-positive prostate cancer cells mixed with Matrigel.
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Allow tumors to grow to a suitable size (e.g., 100-500 mm³).
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Administer a defined dose of radiolabeled PSMA-BCH intravenously via the tail vein.
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Anesthetize the mice and perform static or dynamic PET/CT scans at specified time points post-injection (e.g., 1 and 2 hours).
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Reconstruct the images and perform region of interest (ROI) analysis to quantify tumor uptake (%ID/g).
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For biodistribution studies, sacrifice the animals at the end of the imaging session, dissect organs of interest, and measure the radioactivity in each organ using a gamma counter.
Conclusion
PSMA-BCH is a promising PSMA-targeted ligand with favorable characteristics for the imaging of prostate cancer. Its versatile radiolabeling capabilities, high binding affinity, and specific tumor uptake make it a valuable tool for both preclinical research and clinical applications. The detailed protocols and data presented in this guide are intended to facilitate further investigation and development of PSMA-BCH and other novel PSMA-targeted agents, ultimately contributing to improved diagnosis and management of prostate cancer.
